The synthesis of N,N-dimethyl-2-[(methylsulfonyl)(phenyl)amino]butanamide, often referred to as CI-921 in the research, involves a multi-step process starting from 2-chloro-benzoic-carboxy-¹⁴C acid. While the specific steps are not detailed in the provided literature, the use of radiolabeled starting material suggests a focus on studying the compound's distribution and metabolism in biological systems.
While the specific mechanism of action of N,N-dimethyl-2-[(methylsulfonyl)(phenyl)amino]butanamide is not fully elucidated in the provided literature, its structural similarity to amsacrine suggests that it might exert its antitumor activity by interfering with DNA replication and transcription. Amsacrine is known to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication.
N,N-dimethyl-2-[(methylsulfonyl)(phenyl)amino]butanamide (CI-921) has been investigated for its potential as an antitumor agent. Preclinical studies have shown promising activity against various experimental tumor models, demonstrating superior efficacy compared to its analogue, amsacrine. This enhanced activity is attributed to its improved pharmacokinetic properties, including higher tumor uptake and longer half-life in tissues.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2